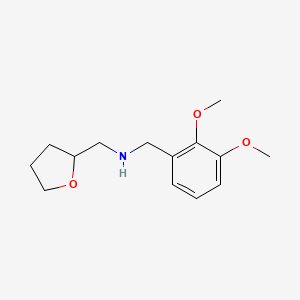![molecular formula C5H10N4S B1335152 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine CAS No. 842955-68-4](/img/structure/B1335152.png)
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the 5-position of the triazole ring and a sulfanyl-ethylamine side chain.
Wirkmechanismus
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . For instance, some 1,2,4-triazole derivatives have been found to inhibit RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
1,2,4-triazole derivatives have been associated with significant antibacterial activity .
Pharmacokinetics
The absorption, distribution, metabolism, and elimination of similar 1,2,4-triazole derivatives are generally influenced by their chemical structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the activation barrier of certain reactions involving similar compounds can be overcome under specific conditions, such as heating . Furthermore, the synthesis of similar compounds has been found to be more efficient and sustainable in a continuous, one-pot method, which is atom economical, highly selective, and environmentally benign .
Vorbereitungsmethoden
The synthesis of 2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine typically involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl-ethylamine linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Alkyl halides, acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of N-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Biology: Triazole derivatives, including this compound, have shown promising antibacterial, antifungal, and antiviral activities. They are being investigated for their potential use as antimicrobial agents.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an antifungal and anticancer agent. Triazole derivatives are known to inhibit specific enzymes and receptors, making them valuable in drug discovery.
Vergleich Mit ähnlichen Verbindungen
2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine can be compared with other triazole derivatives to highlight its uniqueness. Similar compounds include:
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
5-Methyl-1H-[1,2,4]triazole-3-thiol: A precursor in the synthesis of this compound, with similar biological activities.
1,2,3-Triazole: Another isomer of triazole with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl-ethylamine side chain, which imparts unique chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-4-7-5(9-8-4)10-3-2-6/h2-3,6H2,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXHKHYOZYEEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390138 |
Source


|
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842955-68-4 |
Source


|
| Record name | 2-[(5-Methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
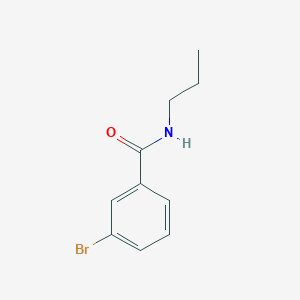
![4-[4-(Morpholine-4-sulfonyl)-phenylamino]-butyric acid](/img/structure/B1335071.png)
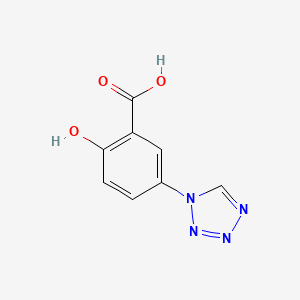
![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)
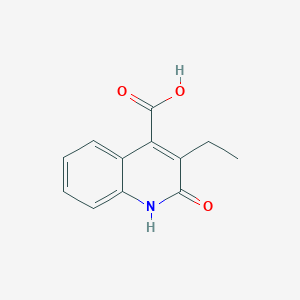

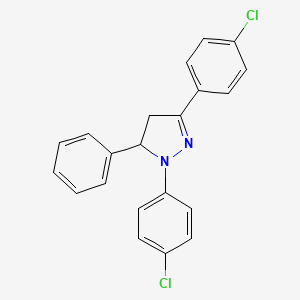
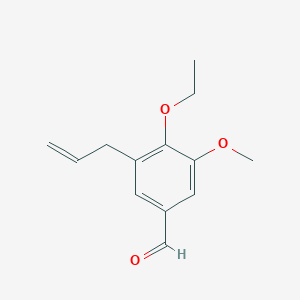
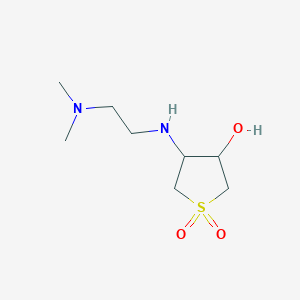
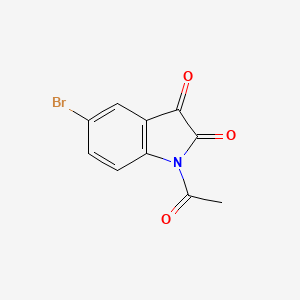
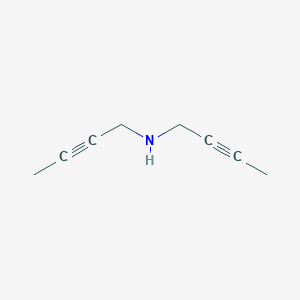

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)
